molecular formula C12H9BrO3 B15284807 7-bromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran-5-carboxylic acid

7-bromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran-5-carboxylic acid

Cat. No.: B15284807
M. Wt: 281.10 g/mol
InChI Key: KGODQQYXGUAULA-UHFFFAOYSA-N
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Description

(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid is a complex organic compound with a unique structure that includes a bromine atom, a cyclopentane ring fused to a benzofuran, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

    Formation of the Benzofuran Ring: This step involves the cyclization of an appropriate precursor, often through an intramolecular Friedel-Crafts acylation.

    Introduction of the Carboxylic Acid Group: This can be achieved through various methods, such as oxidation of an aldehyde group or hydrolysis of an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups, such as aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, or the carboxylic acid group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    (3aS,8bS)-7-Chloro-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (3aS,8bS)-7-Fluoro-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

7-bromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-6-4-8-7-2-1-3-10(7)16-11(8)9(5-6)12(14)15/h1-2,4-5,7,10H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGODQQYXGUAULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1OC3=C2C=C(C=C3C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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